molecular formula C19H22ClNO2 B5394144 2-chloro-N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}benzamide

2-chloro-N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}benzamide

Cat. No.: B5394144
M. Wt: 331.8 g/mol
InChI Key: GKBMEFDXHPBBNG-UHFFFAOYSA-N
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Description

2-chloro-N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, a phenoxy group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidation states and derivatives of the compound .

Scientific Research Applications

2-chloro-N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-chloro-N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}benzamide: Characterized by the presence of a chloro group, a phenoxy group, and a benzamide moiety.

    5-chloro-2-methoxy-N-{2-(4-sulfamoylphenyl)ethyl}benzamide: Contains a chloro group, a methoxy group, and a benzamide moiety.

    2-chloro-5-fluoropyrimidine: Contains a chloro group and a fluoropyrimidine moiety.

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its combination of functional groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-chloro-N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO2/c1-13(2)15-9-8-14(3)12-18(15)23-11-10-21-19(22)16-6-4-5-7-17(16)20/h4-9,12-13H,10-11H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKBMEFDXHPBBNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCCNC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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